N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide
Description
N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide is an amidoxime derivative characterized by a methoxyethylamino substituent. Amidoximes are known for their versatility in medicinal chemistry, acting as intermediates in drug synthesis and exhibiting biological activities such as antimicrobial and antiplasmodial properties .
Properties
Molecular Formula |
C5H13N3O2 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
N'-hydroxy-2-(2-methoxyethylamino)ethanimidamide |
InChI |
InChI=1S/C5H13N3O2/c1-10-3-2-7-4-5(6)8-9/h7,9H,2-4H2,1H3,(H2,6,8) |
InChI Key |
AZOAZXBQIWXEGY-UHFFFAOYSA-N |
Isomeric SMILES |
COCCNC/C(=N/O)/N |
Canonical SMILES |
COCCNCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of an amidine derivative with a hydroxylamine derivative in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
. These suppliers often provide detailed information on the synthesis, purity, and storage conditions of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer oxygen atoms .
Scientific Research Applications
N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors . These interactions can modulate the activity of the target molecules and influence biological processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide with structurally related amidoximes:
Key Observations:
Substituent Effects on Melting Points: Aromatic substituents (e.g., 4-methoxyphenyl) correlate with higher melting points (111–112°C) compared to heterocyclic (thienyl: 68–74°C) or aliphatic groups (methylthio: 90–95°C) .
Synthesis Yields :
- Electron-withdrawing groups (e.g., nitro in compound 24 from ) enhance yields (93%) due to improved reaction kinetics, whereas bulky substituents (e.g., ethoxy/methoxy in compound 35) reduce yields (68%) .
Biological Activity
N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound features a hydroxylamine functional group and an amidine structure, which are critical for its biological interactions. Its molecular formula is CHNO, with a molecular weight of approximately 174.19 g/mol. The presence of hydroxyl and amino groups enhances its reactivity through hydrogen bonding, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily mediated through its interactions with specific biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
- Receptor Interaction : It potentially interacts with various receptors involved in signaling pathways, which could influence cellular responses.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound exhibits both antimicrobial and anticancer activities, although the exact pathways remain under investigation.
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .
Anticancer Activity
In cancer research, this compound has demonstrated promising results against several human cancer cell lines. The compound appears to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, which is a crucial feature for anticancer agents. Studies have indicated that it may inhibit tumor growth by modulating key signaling pathways associated with cell proliferation and survival .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their notable features:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Hydroxy-2-(3-methoxyphenyl)ethanimidamide | CHNO | Analgesic properties; interaction with pain pathways |
| N-(3-hydroxypropyl)-4-methoxy-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | CHNOS | Potential anti-inflammatory effects |
| 2-(3-tert-butylphenoxy)-N-hydroxy-acetamidine | CHNO | Explored for antibacterial activity |
The unique hydroxylamine functionality in this compound enhances its reactivity and biological interactions compared to the other compounds listed above.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.
- Cancer Cell Line Testing : In another study focusing on cancer treatment, this compound was tested against human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability, suggesting its potential role in cancer therapy through targeted apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
